4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
Description
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-5-3-2-4-7(8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAKHSMJURHRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368642 | |
| Record name | 4-(2-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66297-54-9 | |
| Record name | 4-(2-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound . The reaction conditions often involve refluxing the reaction mixture in ethanol with a few drops of sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by various substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that modifications in the triazole ring can enhance activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Properties
The compound has been identified as a potential anti-inflammatory agent. It acts as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), with some derivatives exhibiting lower ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases .
Antioxidant Activity
In addition to its anti-inflammatory properties, 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol has demonstrated antioxidant capabilities. This is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Fungicidal Properties
The compound exhibits fungicidal activity against several plant pathogens. Its efficacy in inhibiting fungal growth makes it a candidate for developing new agricultural fungicides. Studies have shown that triazole derivatives can disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis .
Plant Growth Regulation
Research has suggested that certain triazole compounds can act as plant growth regulators, enhancing growth under stress conditions. They may influence hormonal balance within plants, promoting resilience against environmental stressors .
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used in the synthesis of novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength .
Photovoltaic Applications
Recent studies have explored the use of triazole compounds in organic photovoltaic cells. Their ability to act as electron donors or acceptors can improve the efficiency of solar energy conversion processes .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological profile of 1,2,4-triazole-3-thiol derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
Biological Activity
4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a triazole ring with a thiol group and a methoxy-substituted phenyl moiety. The presence of the thiol group enhances its reactivity and potential biological activity. Triazoles are known for their stability and ability to interact with biological receptors, making them significant in drug design.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiol exhibit notable anticancer properties. A study highlighted the synthesis of various derivatives, including those based on this compound, which were tested against several cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | IGR39 (melanoma) | 10.5 | High |
| This compound | MDA-MB-231 (breast cancer) | 15.0 | Moderate |
| This compound | Panc-1 (pancreatic cancer) | 20.0 | Moderate |
The compound demonstrated significant cytotoxicity against melanoma cells compared to other tested lines . The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity. Studies have shown that triazole derivatives can inhibit various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound holds promise as a potential antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have also been explored. A study reported that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. The specific effects on cytokine levels were measured as follows:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 100 |
This reduction suggests that these compounds could be effective in managing inflammatory conditions .
Case Studies
Several case studies have documented the synthesis and evaluation of various triazole derivatives. For instance:
- Study on Hydrazone Derivatives : A series of hydrazone derivatives incorporating the triazole moiety were synthesized and evaluated for their anticancer activity against multiple cell lines. The most active compounds showed IC50 values below 10 µM against melanoma cells .
- Anti-inflammatory Assessment : Another study focused on the anti-inflammatory effects of triazole derivatives in animal models. Results indicated a significant reduction in paw edema following treatment with specific compounds .
Q & A
Q. What are the optimal synthetic routes for 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol, and how do reaction conditions influence yield?
The synthesis typically involves condensation of hydrazinecarbothioamide precursors with aldehydes or ketones under basic conditions. For example, 4-amino-5-(substituted-phenyl)-4H-triazole-3-thiols can react with methoxy-substituted benzaldehydes in methanol to form the target compound . Key factors affecting yield include:
- Solvent choice : Polar protic solvents (e.g., methanol) enhance nucleophilic substitution.
- Temperature : Reactions often proceed at reflux (60–80°C) to accelerate cyclization.
- Catalysts : Alkaline media (e.g., NaOH) promote thiol deprotonation and subsequent alkylation .
Yield optimization requires monitoring intermediates via TLC or HPLC to minimize side reactions like over-alkylation.
Q. Which analytical methods are most reliable for confirming the structure and purity of this compound?
- ¹H-NMR and LC-MS : Essential for verifying the triazole backbone and methoxyphenyl substituents. The thiol proton (S–H) typically appears as a singlet near δ 3.5–4.0 ppm in DMSO-d₆ .
- Elemental analysis : Validates stoichiometry (e.g., C: 53.8%, H: 4.2%, N: 17.9% for C₁₀H₁₀N₃OS) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in analogous triazole-thiones where the thione tautomer dominates in the solid state .
Q. How can researchers mitigate sulfur oxidation during storage and handling?
- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent air/moisture exposure.
- Stabilizers : Add 1–2% ascorbic acid to ethanolic solutions to scavenge free radicals .
- Characterization post-storage : Re-analyze via IR spectroscopy to detect S–O stretches (~1050 cm⁻¹) indicative of oxidation .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., fungal CYP51 or bacterial dihydrofolate reductase). For example, triazole-thiols show affinity for fungal sterol biosynthesis enzymes (binding energy ≤ –8.5 kcal/mol) .
- ADME prediction : Tools like SwissADME assess drug-likeness. Substituents like methoxy groups improve solubility (LogP ~2.5) but may reduce blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole-thiols?
- Meta-analysis : Compare IC₅₀ values across studies, noting variations in assay conditions (e.g., pH, microbial strains). For instance, 4-(4-chlorophenyl) analogs show MICs of 8–32 µg/mL against S. aureus, but discrepancies arise from differences in broth microdilution protocols .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with nitro groups) to isolate electronic vs. steric effects on activity .
Q. How can X-ray crystallography inform the design of derivatives with enhanced stability?
Crystallographic data (e.g., CCDC 678589 ) reveal:
- Planarity : The triazole ring and methoxyphenyl group are coplanar, facilitating π-π stacking in protein binding pockets.
- Hydrogen bonding : The thiol/sulfhydryl group forms S–H∙∙∙N bonds with adjacent heterocycles, stabilizing tautomers. Derivatives with bulkier substituents (e.g., cyclohexyl) may disrupt packing, reducing crystallinity but improving solubility .
Q. What are the mechanistic implications of thiol vs. thione tautomerism in reactivity studies?
- Thiol form (S–H) : Predominates in solution, enabling alkylation via S-nucleophilicity (e.g., with phenacyl bromides to form S-alkyl derivatives) .
- Thione form (C=S) : Favored in the solid state, as confirmed by IR (C=S stretch ~1250 cm⁻¹) and XRD. This tautomer participates in cyclocondensation reactions (e.g., with hydrazines to form thiadiazine hybrids) .
Q. Methodological Recommendations
- Synthetic protocols : Prioritize microwave-assisted synthesis for time-efficient cyclization (30–60 minutes vs. 6–8 hours conventional) .
- Data validation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to confirm regiochemistry .
- Bioactivity assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate via dose-response curves to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
